3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
Overview
Description
3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Triazine Ring Formation: The triazine ring is typically formed by cyclization reactions involving nitrogen-containing reagents.
Introduction of Ethylthio and Phenylethyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to modify the triazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-(ethylthio)-5-(2-methylphenyl)-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
3-Ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-ethylsulfanyl-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-24-19-20-18-17(21-22-19)15-10-6-7-11-16(15)23(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVQCMRBTYJWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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